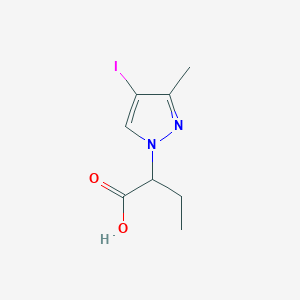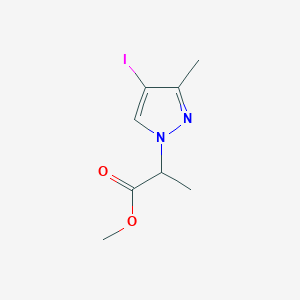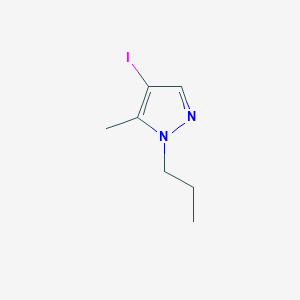
Silane, (4-chlorobutoxy)trimethyl-
Descripción general
Descripción
Silane, (4-chlorobutoxy)trimethyl- is a chemical compound with the molecular formula C7H17ClOSi. It is a silane compound characterized by a terminal chlorine atom and a trimethylsilane group. This compound is commonly used in various chemical reactions, particularly in nucleophilic substitution reactions due to the good leaving group properties of the chlorine atom .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (4-chlorobutoxy)trimethyl- typically involves the reaction of 4-chlorobutanol with trimethylchlorosilane. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the substitution of the hydroxyl group with the trimethylsilyl group. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours .
Industrial Production Methods
On an industrial scale, the production of Silane, (4-chlorobutoxy)trimethyl- follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Silane, (4-chlorobutoxy)trimethyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom serves as a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Hydrosilylation: The trimethylsilane group can participate in hydrosilylation reactions, where it acts as a hydride donor.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are used to facilitate the addition of the silane group to unsaturated substrates.
Major Products Formed
Nucleophilic Substitution: The major products are typically the substituted silanes, where the chlorine atom is replaced by the nucleophile.
Hydrosilylation: The major products are organosilicon compounds with new Si-C bonds.
Aplicaciones Científicas De Investigación
Silane, (4-chlorobutoxy)trimethyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules and surfaces to study biological interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives
Mecanismo De Acción
The mechanism of action of Silane, (4-chlorobutoxy)trimethyl- involves the reactivity of the chlorine atom and the trimethylsilane group. The chlorine atom acts as a leaving group in nucleophilic substitution reactions, while the trimethylsilane group can participate in hydrosilylation reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or substrate .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl Chloride: Similar in reactivity but lacks the butoxy group.
4-Chlorobutyltrimethylsilane: Similar structure but with different reactivity due to the absence of the butoxy group.
Uniqueness
Silane, (4-chlorobutoxy)trimethyl- is unique due to the presence of both the butoxy and trimethylsilane groups, which confer distinct reactivity and versatility in chemical reactions. This combination allows for a broader range of applications compared to similar compounds .
Propiedades
IUPAC Name |
4-chlorobutoxy(trimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17ClOSi/c1-10(2,3)9-7-5-4-6-8/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYSACBOPSZOMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCCCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483786 | |
| Record name | Silane, (4-chlorobutoxy)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13617-19-1 | |
| Record name | Silane, (4-chlorobutoxy)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















